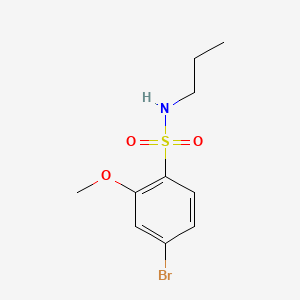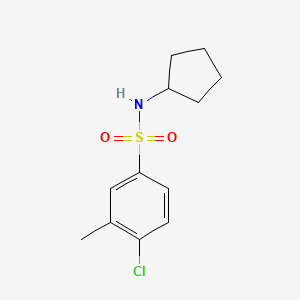
Phytochrome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytochromes are a class of photoreceptor proteins found in plants, bacteria, and fungi. They respond to light in the red and far-red regions of the visible spectrum and play a crucial role in regulating various aspects of plant development, including seed germination, synthesis of chlorophyll, elongation of seedlings, leaf movement, and flowering . Phytochromes exist in two photo-interconvertible forms: the red-light-absorbing form (Pr) and the far-red-light-absorbing form (Pfr) .
Preparation Methods
Phytochromes are typically isolated from plant tissues for research purposes. The preparation involves several steps, including homogenization of plant tissues, centrifugation to remove debris, and purification using techniques such as chromatography . Industrial production methods are not commonly employed for phytochromes due to their complex structure and the difficulty in synthesizing them artificially.
Chemical Reactions Analysis
Phytochromes undergo photoisomerization, a process where the absorption of light causes a change in the configuration of the chromophore, leading to the conversion between Pr and Pfr forms . This process involves the Z to E isomerization of the tetrapyrrole chromophore at the C15 position . Common reagents used in studying these reactions include various light sources to provide red and far-red light, and spectroscopic techniques to monitor the changes . The major products formed are the Pr and Pfr forms, which have distinct absorption spectra .
Scientific Research Applications
Phytochromes have a wide range of applications in scientific research:
Mechanism of Action
Phytochromes function as light-regulated serine/threonine kinases. Upon absorption of red light, the Pr form converts to the Pfr form, which is biologically active . This active form interacts with various signaling proteins, leading to changes in gene expression and physiological responses . The molecular targets include transcription factors such as phytochrome-interacting factors (PIFs), which regulate the expression of light-responsive genes .
Comparison with Similar Compounds
Phytochromes are similar to other photoreceptors such as cryptochromes and phototropins, which respond to blue and ultraviolet light . phytochromes are unique in their ability to sense red and far-red light and their role in regulating a wide range of developmental processes . Similar compounds include:
Cryptochromes: Respond to blue light and regulate circadian rhythms.
Phototropins: Respond to blue light and mediate phototropism and chloroplast movement.
Phytochromes stand out due to their dual photo-interconvertible forms and their extensive role in plant development .
Properties
CAS No. |
11121-56-5 |
|---|---|
Molecular Formula |
GaTe |
Molecular Weight |
0 |
Synonyms |
Phytochrome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








